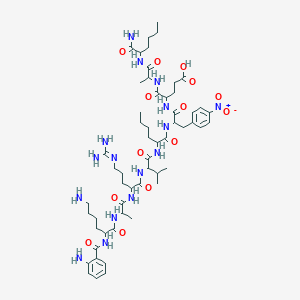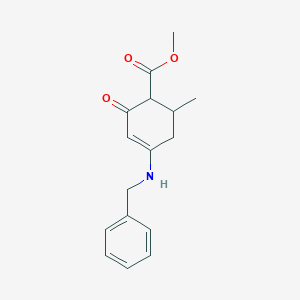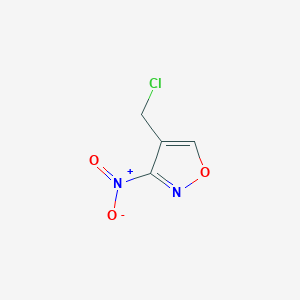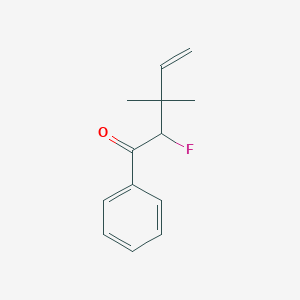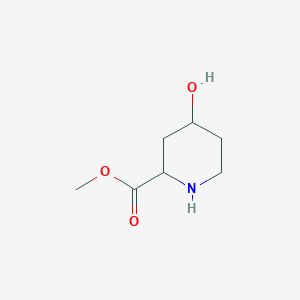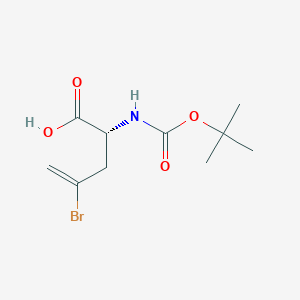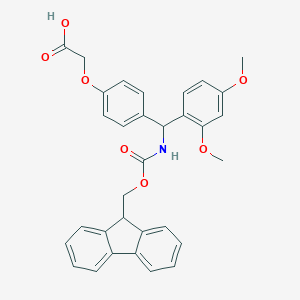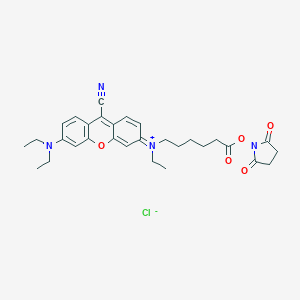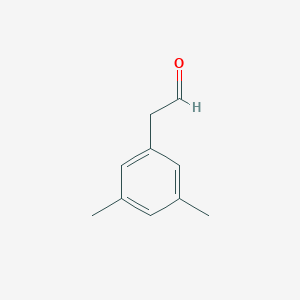![molecular formula C9H11N B115430 3-[(Z)-but-1-enyl]pyridine CAS No. 142505-10-0](/img/structure/B115430.png)
3-[(Z)-but-1-enyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Z)-but-1-enyl]pyridine is a chemical compound that belongs to the class of pyridine alkaloids. It is commonly known as nicotine and is found in tobacco plants. Nicotine is a highly addictive substance and is responsible for the addictive properties of tobacco products. Despite its negative effects on health, nicotine has been used in scientific research due to its potential therapeutic benefits.
作用機序
Nicotine acts on the nicotinic acetylcholine receptors (nAChRs) in the brain, which are responsible for the release of neurotransmitters such as dopamine and serotonin. Nicotine binds to these receptors, leading to the release of these neurotransmitters, which are responsible for the pleasurable effects of nicotine.
Biochemical and Physiological Effects:
Nicotine has various biochemical and physiological effects on the body. It increases heart rate and blood pressure, constricts blood vessels, and stimulates the release of adrenaline. It also increases the release of dopamine, which is responsible for the pleasurable effects of nicotine.
実験室実験の利点と制限
Nicotine has various advantages and limitations for lab experiments. Its effects on cognitive function and addiction make it a valuable tool for studying these areas. However, its addictive properties and potential negative effects on health make it a controversial substance to use in research.
将来の方向性
There are many future directions for research on nicotine. One area of research is the development of nicotine-based therapies for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of nicotine-based therapies for addiction, including nicotine addiction. Additionally, research is needed to better understand the long-term effects of nicotine on health and to develop safer methods of nicotine delivery.
合成法
Nicotine can be synthesized through various methods, including extraction from tobacco leaves, chemical synthesis, and biotechnological production. The most common method of nicotine synthesis is through the extraction of tobacco leaves. The leaves are treated with solvents to extract the nicotine, which is then purified through various chemical processes.
科学的研究の応用
Nicotine has been widely studied for its potential therapeutic benefits, including its effects on cognitive function, mood, and addiction. Nicotine has been shown to improve cognitive function, including attention, memory, and learning. It has also been shown to have potential therapeutic effects on various neurological disorders, including Parkinson's disease and Alzheimer's disease.
特性
CAS番号 |
142505-10-0 |
|---|---|
製品名 |
3-[(Z)-but-1-enyl]pyridine |
分子式 |
C9H11N |
分子量 |
133.19 g/mol |
IUPAC名 |
3-[(Z)-but-1-enyl]pyridine |
InChI |
InChI=1S/C9H11N/c1-2-3-5-9-6-4-7-10-8-9/h3-8H,2H2,1H3/b5-3- |
InChIキー |
KTXMSWAHSUYOHZ-HYXAFXHYSA-N |
異性体SMILES |
CC/C=C\C1=CN=CC=C1 |
SMILES |
CCC=CC1=CN=CC=C1 |
正規SMILES |
CCC=CC1=CN=CC=C1 |
同義語 |
Pyridine, 3-(1-butenyl)-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



